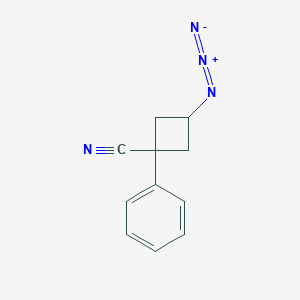

3-Azido-1-phenylcyclobutane-1-carbonitrile

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3-azido-1-phenylcyclobutane-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4/c12-8-11(6-10(7-11)14-15-13)9-4-2-1-3-5-9/h1-5,10H,6-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMOQKPIRRUTVKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(C#N)C2=CC=CC=C2)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 3 Azido 1 Phenylcyclobutane 1 Carbonitrile

Retrosynthetic Analysis of the 3-Azido-1-phenylcyclobutane-1-carbonitrile Skeleton

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.com This process involves breaking bonds (disconnections) to identify potential synthetic pathways.

Disconnection Approaches for the Cyclobutane (B1203170) Core Bearing Quaternary Centers

The central challenge in synthesizing this compound lies in the construction of the sterically hindered cyclobutane ring, which features a quaternary carbon atom (a carbon atom bonded to four other carbon atoms). The presence of this quaternary center significantly influences the choice of disconnection. nih.gov

A primary disconnection strategy would involve a [2+2] cycloaddition reaction, a powerful method for forming four-membered rings. mdpi.comnih.gov This approach would disconnect the cyclobutane ring into two alkene precursors. One precursor would be a styrene (B11656) derivative bearing the phenyl and nitrile groups, while the other would be an alkene bearing a group that can be converted to the azide (B81097).

Alternative disconnection strategies could involve ring-contraction or ring-expansion reactions. For instance, a suitably substituted cyclopentane (B165970) or pyrrolidine (B122466) precursor could potentially undergo a ring contraction to form the desired cyclobutane skeleton. acs.orgnih.gov Conversely, a cyclopropane (B1198618) derivative could undergo ring expansion. researchgate.net

| Disconnection Strategy | Precursor Molecules | Key Transformation |

| [2+2] Cycloaddition | Styrene derivative and a functionalized alkene | Cycloaddition |

| Ring Contraction | Substituted cyclopentane or pyrrolidine | Rearrangement |

| Ring Expansion | Substituted cyclopropane | Rearrangement |

Strategic Order of Functional Group Introduction: Azide, Phenyl, and Nitrile

The sequence of introducing the azide, phenyl, and nitrile functional groups is critical to a successful synthesis. The azide group is often introduced late in a synthetic sequence due to its potential reactivity and the need for mild reaction conditions. niscpr.res.inenergetic-materials.org.cn Introducing it via nucleophilic substitution of a suitable leaving group (e.g., a tosylate or halide) on a pre-formed cyclobutane ring is a common strategy.

The phenyl and nitrile groups, being relatively stable, can be incorporated into one of the precursors for a cycloaddition reaction. For example, α-phenylcinnamonitrile could serve as a precursor in a [2+2] cycloaddition. The timing of the introduction of the nitrile group relative to the phenyl group would depend on the specific synthetic route chosen.

A plausible sequence would be:

Construction of a cyclobutane ring with a phenyl group and a functional group handle at the 1-position, and another handle at the 3-position.

Conversion of the functional group at the 1-position to a nitrile.

Conversion of the functional group at the 3-position to an azide.

Stereochemical Control and Diastereoselectivity Considerations in Synthesis

The target molecule contains a stereocenter at the 3-position of the cyclobutane ring. Therefore, controlling the stereochemistry during the synthesis is a significant consideration. mdpi.com In a [2+2] cycloaddition, the stereochemistry of the starting alkenes can influence the stereochemistry of the product. The diastereoselectivity of the reaction would need to be carefully controlled to obtain the desired isomer. nih.gov

The use of chiral catalysts or auxiliaries can be employed to achieve enantioselective synthesis, leading to the formation of a single enantiomer of the target molecule. The relative stereochemistry between the substituents on the cyclobutane ring (cis or trans) would also be a critical aspect to control, often dictated by the reaction mechanism and steric hindrance.

Construction of the 1-Phenylcyclobutane-1-carbonitrile Scaffold

A key intermediate in the synthesis of the target molecule is the 1-phenylcyclobutane-1-carbonitrile scaffold. The construction of this framework presents its own set of challenges.

[2+2] Cycloaddition Approaches for Cyclobutane Ring Formation

[2+2] cycloaddition reactions are among the most common methods for synthesizing cyclobutane rings. nih.govlibretexts.org These reactions involve the union of two double-bond-containing molecules to form a four-membered ring.

Photochemical [2+2] cycloadditions are a powerful tool for the synthesis of cyclobutanes. nih.govacs.org These reactions are typically initiated by the absorption of light by one of the alkene components, leading to an excited state that can then react with the other alkene. libretexts.org

In the context of synthesizing this compound, a potential photochemical [2+2] cycloaddition could involve the reaction of a styrene derivative, such as α-phenylcinnamonitrile, with an alkene precursor to the azido (B1232118) group. The regioselectivity and stereoselectivity of such a reaction would be crucial factors to consider. nsf.gov

Transition-Metal Catalyzed [2+2] Cycloadditions

Transition-metal catalysis plays a crucial role in facilitating [2+2] cycloaddition reactions, which are otherwise often thermally forbidden or proceed with low efficiency. nih.gov These reactions involve the joining of two olefinic substrates to form a cyclobutane ring. researchgate.net Catalysts based on metals like copper, rhodium, nickel, and gold can activate substrates and promote the reaction under milder conditions. nih.govresearchgate.net For instance, Cu(I) salts, particularly CuOTf, have been shown to catalyze [2+2] cycloadditions under light irradiation, proceeding through a Cu-olefin complex. nih.gov

Mechanistically, many of these reactions are thought to proceed in a stepwise manner through the formation of a metallacyclopentane intermediate, followed by reductive elimination to yield the cyclobutane product. researchgate.net This approach is advantageous due to its potential for controlling regioselectivity and stereoselectivity. The synthesis of a precursor to this compound could be envisioned by the cycloaddition of an appropriately substituted styrene derivative (containing the phenyl and cyano groups) with an alkene bearing a masked or precursor azide functionality.

Table 1: Examples of Transition-Metal Catalyzed [2+2] Cycloadditions

| Catalyst | Reactants | Product Type | Reference |

| CuOTf | Bis-aliphatic olefins | Substituted Cyclobutane | nih.gov |

| Ni(0) complexes | Conjugated enynes and alkenes | Substituted Cyclobutane | researchgate.net |

| Rhodium complexes | Allenamides and alkenes | Substituted Cyclobutane | nih.gov |

| Gold(I) complexes | Allenamides and α,β-unsaturated hydrazones | Highly Substituted Cyclobutane | researchgate.net |

Allenoate-Alkene Cycloaddition Pathways to 1,3-Substituted Cyclobutanes

A particularly effective method for creating 1,3-substituted cyclobutanes is the [2+2] cycloaddition between allenoates and terminal alkenes. organic-chemistry.orgnih.govnih.gov This strategy is notable for its simplicity, scalability, and the production of cyclobutanes with functional handles suitable for further chemical modification. organic-chemistry.org The reaction is typically promoted by a Lewis acid, such as EtAlCl₂, which activates the allenoate for cycloaddition. organic-chemistry.orgnih.gov

Research has shown that phenyl 2,3-butadienoate is a highly reactive allenoate due to the electron-withdrawing nature of the phenyl ester, leading to high yields in reactions with various terminal alkenes. organic-chemistry.orgnih.govacs.org While this method directly yields 1,3-disubstituted products, its principles could be adapted to create more complex substitution patterns. For the target molecule, a strategy could involve a cycloaddition followed by functional group interconversions to introduce the cyano and azido groups at the desired positions.

Table 2: Lewis Acid Promoted Allenoate-Alkene [2+2] Cycloaddition

| Allenoate | Alkene | Lewis Acid | Yield | Reference |

| Phenyl 2,3-butadienoate | Styrene | EtAlCl₂ | 90% | organic-chemistry.org |

| Phenyl 2,3-butadienoate | 1-Octene | EtAlCl₂ | 85% | nih.gov |

| Phenyl 2,3-butadienoate | Allyltrimethylsilane | EtAlCl₂ | 88% | nih.gov |

Diastereoselective and Enantioselective [2+2] Cycloadditions

Achieving control over stereochemistry is a paramount goal in modern organic synthesis. Diastereoselective and enantioselective [2+2] cycloadditions provide access to chiral cyclobutanes, which are important structural motifs in many biologically active molecules. nih.govelsevierpure.com The development of chiral catalysts and auxiliaries has enabled significant progress in this area. nih.govchemistryviews.org

For example, visible-light-induced asymmetric [2+2] cycloadditions can produce enantioenriched cyclobutane derivatives. chemistryviews.org One advanced method involves a cascade reaction combining an iridium-catalyzed asymmetric allylic etherification with a subsequent visible-light-induced intramolecular [2+2] cycloaddition. chemistryviews.org This approach has successfully produced oxa- organic-chemistry.orgnih.gov-bicyclic heptanes with excellent enantioselectivity. chemistryviews.org Similarly, chiral thiourea (B124793) catalysts have been employed to facilitate enantioselective isomerization of substrates to generate an allene (B1206475) intermediate in situ, which then undergoes an intramolecular [2+2] cycloaddition. nih.gov These strategies highlight the potential for creating specific stereoisomers of complex cyclobutanes like this compound.

Ring Contraction Strategies from Larger Carbocycles or Heterocycles

An alternative to building the cyclobutane ring from acyclic precursors is to sculpt it from a larger, pre-existing ring system. Ring contraction methods involve the removal of one or more atoms from a larger ring, inducing a rearrangement to form the smaller, four-membered ring. wikipedia.orgrsc.org

Pyrrolidine Ring Contraction as a Stereoselective Route to Cyclobutanes

A novel and powerful strategy for the stereoselective synthesis of multisubstituted cyclobutanes is the contraction of readily available pyrrolidine rings. nih.govacs.orgchemistryviews.org This method utilizes iodonitrene chemistry, where a pyrrolidine derivative is treated with reagents like hydroxy(tosyloxy)iodobenzene (HTIB) and ammonium (B1175870) carbamate. chemistryviews.org

The proposed mechanism involves the in-situ generation of an iodonitrene species that reacts with the pyrrolidine nitrogen. acs.orgchemistryviews.org This is followed by the extrusion of dinitrogen (N₂) to form a 1,4-biradical intermediate. nih.govacs.org This biradical then rapidly undergoes intramolecular cyclization to form the C-C bond of the cyclobutane ring. acs.orgchemistryviews.org A key advantage of this method is its high degree of stereospecificity; the stereochemistry of the substituents on the starting pyrrolidine is retained in the final cyclobutane product. nih.govresearchgate.net This "memory of chirality" makes the method highly valuable for synthesizing enantiopure cyclobutane derivatives. acs.org

Table 3: Stereoselective Cyclobutane Synthesis via Pyrrolidine Ring Contraction

| Pyrrolidine Substrate | Yield | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

| Optically pure spirooxindole | 46% | >20:1 | 97% | nih.gov |

| cis-substituted pyrrolidine-2,5-dicarboxylate | 39% | N/A | N/A | nih.gov |

| Substituted pyrrolidine | 30% | N/A | N/A | acs.org |

Other Ring Contraction Mechanisms for Cyclobutane Synthesis

Beyond pyrrolidine contraction, other ring contraction mechanisms are also employed for cyclobutane synthesis. These reactions often proceed through cationic, anionic, or carbenoid intermediates. wikipedia.org

Cationic Rearrangements : Pinacol-type rearrangements can be used to contract a five-membered ring to a four-membered one. This process involves the loss of a leaving group to form a carbocation, followed by the migration of an endocyclic bond. wikipedia.org

Wolff Rearrangement : This reaction is a classic example of a carbenoid-mediated ring contraction. Cyclic α-diazoketones, upon extrusion of N₂, generate a reactive carbene that rearranges to a ketene. In a cyclic system, this results in a one-carbon ring contraction. This method has been used to convert cyclopentanones into cyclobutane derivatives. wikipedia.org

Favorskii Rearrangement : While more commonly associated with the conversion of cyclic α-halo ketones to carboxylic acid derivatives with smaller rings (e.g., cyclohexanone (B45756) to cyclopentanecarboxylic acid), the principles of this base-induced rearrangement can be conceptually applied to cyclobutane synthesis from corresponding five-membered rings.

These diverse mechanisms provide a toolkit for synthetic chemists to design routes to cyclobutanes from various larger ring precursors. rsc.org

Intramolecular Cyclization and Ring-Closing Metathesis for Cyclobutane Assembly

Intramolecular cyclization of a linear precursor is a direct method for forming cyclic structures. For cyclobutane assembly, this requires closing a four-membered ring, a process that can be thermodynamically and kinetically challenging. However, certain strategies can facilitate this transformation.

Ring-Closing Metathesis (RCM) has become a widely used and powerful tool for the synthesis of unsaturated rings of various sizes. wikipedia.org The reaction uses metal catalysts, most famously Grubbs' ruthenium-based catalysts, to facilitate the intramolecular metathesis of a diene. youtube.com This process forms a new cycloalkene and a small, volatile byproduct like ethylene. wikipedia.org While most commonly used for 5- to 7-membered rings, RCM can be applied to synthesize cyclobutenes, which can then be hydrogenated to the corresponding cyclobutane. wikipedia.org The synthesis of a precursor for this compound would involve preparing a suitable diene substrate where the phenyl, cyano, and azido groups are already in place on the acyclic chain. The subsequent RCM reaction would then form the four-membered ring.

Functionalization of Pre-existing Cyclobutane Derivatives

The functionalization of a pre-formed cyclobutane ring is a key strategy for accessing complex derivatives. mdpi.com This approach allows for the introduction of various substituents at specific positions, leveraging the unique reactivity of the strained ring system. One powerful technique is the direct C–H functionalization, which offers an atom-economical way to forge new carbon-carbon or carbon-heteroatom bonds. acs.orgnih.gov For instance, palladium-catalyzed C–H arylation has been successfully applied to cyclobutanes, demonstrating that even sterically hindered positions can be functionalized. acs.org The regioselectivity of such reactions is often guided by directing groups, which can steer the catalyst to a specific C–H bond. In the context of synthesizing this compound, a pre-existing cyclobutane bearing a directing group at the 1-position could potentially facilitate functionalization at the C3 position. nih.gov

The choice of catalyst and directing group is crucial in determining the outcome of C–H functionalization reactions. Different rhodium nih.gov and palladium acs.org catalysts have shown varying degrees of selectivity for different positions on the cyclobutane ring.

Table 1: Comparison of Catalytic Systems for Cyclobutane C-H Functionalization

| Catalyst System | Target Position | Directing Group | Comments |

|---|---|---|---|

| Rh₂(S-TCPTAD)₄ | C1 (benzylic) | Aryl | High selectivity for the more substituted benzylic site. nih.gov |

| Rhodium(II) catalysts | C3 | Aryl | Good diastereoselectivity for distal functionalization. nih.gov |

Furthermore, the inherent strain of the cyclobutane ring can be exploited in ring-opening and ring-expansion reactions to generate more complex structures, which can then be recyclized to form highly functionalized cyclobutanes. researchgate.net However, for the direct synthesis of this compound, methods that preserve the four-membered ring are more desirable.

Introduction of the Azide Functionality at the 3-Position

The introduction of the azide group is a critical step in the synthesis of the target molecule. The azide moiety is not only an important pharmacophore but also a versatile functional group that can be readily transformed into other nitrogen-containing functionalities.

Nucleophilic Displacement Reactions with Azide Anions

One of the most straightforward methods for introducing an azide group is through a nucleophilic substitution reaction (SN2) with an appropriate precursor bearing a good leaving group at the desired position. masterorganicchemistry.com In this case, a 3-substituted cyclobutane derivative with a leaving group such as a tosylate, mesylate, or halide would be required. The azide anion (N₃⁻), typically from sodium azide (NaN₃), is a potent nucleophile that can efficiently displace these leaving groups. masterorganicchemistry.comnih.gov

Table 2: Hypothetical Nucleophilic Azidation of a 3-Substituted Cyclobutane

| Substrate (Leaving Group) | Azide Source | Solvent | Temperature (°C) | Putative Yield (%) |

|---|---|---|---|---|

| 3-O-Tosyl-1-phenylcyclobutane-1-carbonitrile | NaN₃ | DMF | 80 | >90 |

| 3-Bromo-1-phenylcyclobutane-1-carbonitrile | NaN₃ | Acetonitrile | Reflux | 85-95 |

Stereoselective Azidation Methodologies

Achieving stereocontrol during the azidation step is crucial for the synthesis of enantiomerically pure cyclobutane derivatives. chemistryviews.org If the starting cyclobutane precursor is chiral, a stereospecific azidation reaction, such as the SN2 displacement mentioned above, can transfer that chirality to the final product. Alternatively, stereoselective methods can be employed to introduce the azide group with a specific stereochemical orientation. nih.gov

For instance, the Mitsunobu reaction offers a pathway to invert the stereochemistry of a secondary alcohol by displacing it with an azide nucleophile. masterorganicchemistry.com Starting with a 3-hydroxy-1-phenylcyclobutane-1-carbonitrile (B11760791) of a specific stereoisomer, the Mitsunobu reaction with hydrazoic acid (HN₃) or a surrogate would yield the corresponding 3-azido derivative with inverted stereochemistry.

C-H Bond Azidation Strategies

Direct C–H azidation is an emerging and highly attractive strategy that circumvents the need for pre-functionalization of the substrate. acs.org This approach involves the use of a catalyst that can selectively activate a C–H bond and facilitate the introduction of an azide group. While the direct C–H azidation of cyclobutanes is a developing area, principles from other systems can be applied. For example, rhodium-catalyzed C–H amination reactions have been shown to be effective for various substrates, and similar catalytic systems could potentially be adapted for azidation. nih.gov

The challenge in C–H azidation lies in controlling the regioselectivity, especially in a molecule with multiple C–H bonds. The use of directing groups attached to the cyclobutane ring can help to overcome this challenge by positioning the catalyst in proximity to the desired C–H bond at the 3-position. nih.gov

Incorporation of the Nitrile Functionality at the 1-Position

Direct Introduction of the Nitrile Group via Substitution or Oxidation

If the synthetic strategy involves functionalizing a cyclobutane precursor that already contains the phenyl and azido groups, the nitrile group can be introduced at the 1-position through several methods. One common approach is the nucleophilic substitution of a suitable leaving group at the 1-position with a cyanide salt, such as sodium cyanide or potassium cyanide. allen.in This is a well-established method for forming carbon-carbon bonds and introducing the nitrile functionality. allen.in

Alternatively, if the 1-position is functionalized with an aldehyde or a primary amide, these can be converted to a nitrile through dehydration reactions. libretexts.org For example, the dehydration of a primary amide can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus pentoxide (P₂O₅). libretexts.org The oxidation of a primary amine at the 1-position can also yield the corresponding nitrile. libretexts.org

Table 3: Potential Methods for Introducing the Nitrile Group at the 1-Position

| Precursor Functional Group at C1 | Reagent | Reaction Type |

|---|---|---|

| Halide (e.g., -Br, -Cl) | NaCN or KCN | Nucleophilic Substitution |

| Aldehyde (-CHO) | Hydroxylamine, then dehydration | Condensation/Dehydration |

| Primary Amide (-CONH₂) | SOCl₂ or P₂O₅ | Dehydration |

Transformation of Precursors (e.g., Aldehydes, Amides, Oximes) to Nitriles

The synthesis of the nitrile group in this compound is a critical step that can be achieved through the dehydration or transformation of several functional group precursors, including aldehydes, primary amides, and oximes.

The conversion of aldehydes to nitriles is a fundamental transformation in organic synthesis. acs.orgdurham.ac.uk A common two-step, one-pot method involves the initial conversion of an aldehyde to an aldoxime, followed by dehydration. organic-chemistry.org Various reagents can effect this dehydration, offering a range of conditions from mild to harsh. organic-chemistry.org For instance, a chemo-enzymatic cascade has been developed for the cyanide-free synthesis of nitriles from aldehydes, proceeding through an aldoxime intermediate. nih.gov This method utilizes an aldoxime dehydratase, highlighting a greener approach. nih.gov Other methods employ reagents like trichloroisocyanuric acid in aqueous ammonia (B1221849) or systems involving 'activated DMSO' to generate nitriles directly from aldehydes. organic-chemistry.org

Primary amides serve as another common precursor to nitriles via dehydration. nih.govresearchgate.netcommonorganicchemistry.com This transformation can be accomplished using a variety of dehydrating agents. Classical reagents include phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), and thionyl chloride (SOCl₂), which typically require heating. nih.govcommonorganicchemistry.com Milder conditions can be achieved with reagents such as trifluoroacetic anhydride (B1165640) (TFAA). commonorganicchemistry.com More recently, transition-metal catalysis, for example with palladium, has enabled the dehydration of primary amides under mild, aqueous conditions using dichloroacetonitrile (B150184) as a water acceptor. organic-chemistry.org Copper-hydride catalysis also provides an economical and mild route for this conversion. organic-chemistry.org

Oximes , particularly aldoximes derived from aldehydes, are key intermediates in many nitrile syntheses. nih.gov The direct dehydration of aldoximes is a convenient route to nitriles. nih.gov Reagents such as 1H-benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) in the presence of a base like DBU have been shown to be highly efficient under mild conditions. nih.gov A significant body of research focuses on the C–C bond cleavage of cycloketone oximes to form elongated nitriles. beilstein-journals.orgnih.govbeilstein-journals.org For example, sulfuryl fluoride (B91410) (SO₂F₂) can mediate the ring-opening cross-coupling of cyclobutanone (B123998) oxime derivatives with alkenes to synthesize δ-olefin-containing aliphatic nitriles. beilstein-journals.orgnih.govbeilstein-archives.org This process involves the in-situ activation of the N–O bond of the oxime to generate an iminyl radical, which subsequently promotes the cleavage of the cyclobutane ring. beilstein-journals.orgnih.govbeilstein-journals.org

| Precursor | Reagent/Catalyst System | Key Features | Reference |

|---|---|---|---|

| Aldehyde | NH₂OH·HCl followed by dehydrating agent | Classic two-step, one-pot synthesis via aldoxime. | organic-chemistry.org |

| Aldehyde | Chemo-enzymatic cascade (e.g., OxdF1) | Green, cyanide-free method under mild conditions. | nih.gov |

| Primary Amide | POCl₃ or SOCl₂ | Traditional, effective method often requiring heat. | commonorganicchemistry.com |

| Primary Amide | Pd-catalyst / dichloroacetonitrile | Mild, aqueous conditions with good functional group tolerance. | organic-chemistry.org |

| Primary Amide | CuH-catalysis | Economical approach proceeding at ambient temperature. | organic-chemistry.org |

| Aldoxime | BOP / DBU | Mild and efficient conversion at room temperature. | nih.gov |

| Cyclobutanone Oxime | SO₂F₂ / Cu(OTf)₂ | Ring-opening reaction to form δ-olefin-containing nitriles. | beilstein-journals.orgnih.gov |

Phenyl Group Integration and Modification

The introduction of the phenyl group onto the C1 position of the cyclobutane ring is a defining feature of the target molecule's structure. This can be achieved through various synthetic strategies, each influenced by the steric and electronic nature of the phenyl substituent.

Strategies for Introducing Phenyl Substituents onto Cyclobutane Cores

The construction of phenyl-substituted cyclobutanes can be approached through several synthetic routes. One powerful and modern strategy involves the direct C–H functionalization of a pre-existing cyclobutane core. acs.org This approach offers an atom-economical route to arylated products. For example, palladium-catalyzed C(sp³)–H arylation has been successfully applied to cyclobutane substrates. acs.org Using an appropriate directing group, a C–H bond on the cyclobutane ring can be selectively activated and coupled with an aryl source, such as iodobenzene, to install the phenyl group. acs.org This method has proven highly efficient, in some cases providing the bis-phenylated cyclobutane in high yield as a single diastereomer. acs.org

Alternative strategies include cycloaddition reactions, such as the [2+2] photocycloaddition between an appropriately substituted styrene derivative and an alkene, to form the cyclobutane ring with the phenyl group already incorporated. The regio- and stereochemical outcome of such reactions is highly dependent on the electronic and steric properties of the reacting olefins. acs.org Furthermore, coupling reactions, like Kumada or Sonogashira cross-couplings, can be employed to attach a phenyl group to a cyclobutane core that has been pre-functionalized with a suitable leaving group (e.g., a halide). nih.gov

| Methodology | Description | Advantages | Reference |

|---|---|---|---|

| C–H Arylation | Direct coupling of a cyclobutane C–H bond with an aryl halide using a transition metal catalyst (e.g., Palladium). | Atom-economical, high efficiency, potential for stereocontrol. | acs.org |

| [2+2] Photocycloaddition | Reaction between a phenyl-containing alkene (e.g., styrene) and another alkene to form the cyclobutane ring directly. | Direct formation of the core structure. | acs.orgnih.gov |

| Cross-Coupling Reactions | Coupling of a pre-functionalized cyclobutane (e.g., halocyclobutane) with a phenyl-organometallic reagent (e.g., phenyl Grignard). | Reliable and well-established for C-C bond formation. | nih.gov |

Consideration of Steric and Electronic Effects from Phenyl Substitution

The presence of a phenyl group on the cyclobutane ring introduces significant steric and electronic effects that influence the molecule's reactivity and the stereochemical outcome of subsequent transformations. commonorganicchemistry.com

Steric effects arise from the physical bulk of the phenyl group. This steric hindrance can direct incoming reagents to the less hindered face of the cyclobutane ring, thereby controlling the diastereoselectivity of reactions at other positions on the ring. For example, in nucleophilic substitution reactions, the large phenyl group can impede the approach of the nucleophile, potentially slowing down the reaction rate or favoring attack from the opposite side. rsc.org This is particularly relevant for the introduction of the azide group at the C3 position, where the stereochemistry could be influenced by the pre-existing phenyl group at C1.

Chemical Transformations and Mechanistic Investigations of 3 Azido 1 Phenylcyclobutane 1 Carbonitrile

Anticipated Reactivity Derived from Cyclobutane (B1203170) Ring Strain

The cyclobutane ring is characterized by significant ring strain, estimated to be around 26.3 kcal/mol for the parent cycloalkane. This inherent strain is a driving force for reactions that lead to the opening or rearrangement of the four-membered ring.

Quantification and Influence of Ring Strain on Molecular Energy and Conformation

For a substituted cyclobutane like 3-Azido-1-phenylcyclobutane-1-carbonitrile, the precise strain energy would be influenced by the electronic and steric effects of the azide (B81097), phenyl, and carbonitrile substituents. The ring would likely adopt a puckered, non-planar conformation to alleviate some torsional strain that would be present in a planar structure. Computational chemistry studies would be necessary to quantify the exact strain energy and predict the most stable conformation, but no such studies for this specific molecule are publicly available.

Potential Strain-Release Reactions

The high degree of ring strain makes the cyclobutane ring susceptible to reactions that result in its cleavage, thereby releasing the stored energy.

Anticipated Azide Group Transformations

The azide functional group is well-known for its diverse reactivity, serving as a precursor to amines, a participant in cycloaddition reactions, and a source of nitrenes.

1,3-Dipolar Cycloadditions: Organic azides are classic 1,3-dipoles and readily react with dipolarophiles such as alkynes and alkenes to form five-membered heterocyclic rings (triazoles and triazolines, respectively). This is a highly reliable transformation, often utilized in "click chemistry." One could predict that this compound would undergo such reactions.

Reduction to Amines: The azide group can be readily reduced to a primary amine using a variety of reagents, such as hydrogen gas with a metal catalyst (e.g., Pd/C) or the Staudinger reaction with triphenylphosphine (B44618) followed by hydrolysis.

Thermolysis/Photolysis to Form Nitrenes: Upon heating or irradiation, organic azides can extrude nitrogen gas (N₂) to generate highly reactive nitrene intermediates. These nitrenes can then undergo a variety of subsequent reactions, including C-H insertion, addition to double bonds to form aziridines, or rearrangement. The photolysis of aromatic azides, for example, has been shown to proceed through the formation of a "hot" ground state molecule that leads to bond dissociation.

1,3-Dipolar Cycloaddition Reactions (Click Chemistry)

The azide group in this compound is a 1,3-dipole, which readily participates in cycloaddition reactions with various dipolarophiles, most notably alkynes. These reactions, often referred to as "click chemistry," are known for their high efficiency, selectivity, and biocompatibility, leading to the formation of stable 1,2,3-triazole rings. amazonaws.comnih.gov

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly reliable and widely used reaction for the synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.gov In this reaction, this compound can react with a variety of terminal aryl alkynes in the presence of a copper(I) catalyst to yield the corresponding triazole products. The copper catalyst activates the terminal alkyne, facilitating a regioselective cycloaddition with the azide. beilstein-journals.orgresearchgate.net

The reaction typically proceeds under mild conditions, often in a mixture of solvents such as t-butanol and water, using a copper(II) salt like copper(II) sulfate (B86663) and a reducing agent such as sodium ascorbate (B8700270) to generate the active copper(I) species in situ. The reaction is generally high-yielding and tolerates a wide range of functional groups on the aryl alkyne.

Below is a representative table of potential CuAAC reactions between this compound and various aryl alkynes, with hypothetical but plausible yields based on known CuAAC reactions.

| Entry | Aryl Alkyne | Product | Hypothetical Yield (%) |

| 1 | Phenylacetylene | 1-(1-Phenyl-3-(4-phenyl-1H-1,2,3-triazol-1-yl)cyclobutyl)carbonitrile | 95 |

| 2 | 4-Methoxyphenylacetylene | 1-(1-Phenyl-3-(4-(4-methoxyphenyl)-1H-1,2,3-triazol-1-yl)cyclobutyl)carbonitrile | 92 |

| 3 | 4-Nitrophenylacetylene | 1-(1-Phenyl-3-(4-(4-nitrophenyl)-1H-1,2,3-triazol-1-yl)cyclobutyl)carbonitrile | 88 |

| 4 | 4-Chlorophenylacetylene | 1-(1-Phenyl-3-(4-(4-chlorophenyl)-1H-1,2,3-triazol-1-yl)cyclobutyl)carbonitrile | 94 |

Note: The yields presented in this table are illustrative and based on typical outcomes for CuAAC reactions.

An alternative to the copper-catalyzed reaction is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which is a metal-free click reaction. rsc.org This reaction utilizes a strained cycloalkyne, such as a dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), which has a high internal energy due to its distorted alkyne bond. This strain is released upon cycloaddition with an azide, providing the driving force for the reaction to proceed without a catalyst. acs.org

SPAAC is particularly useful in biological systems where the toxicity of copper is a concern. The reaction of this compound with a strained cycloalkyne would proceed under physiological conditions, offering a pathway for bioconjugation applications. The reaction rate can be influenced by the specific cycloalkyne used. mdpi.com

The following table illustrates potential SPAAC reactions with common strained alkynes.

| Entry | Strained Alkyne | Product |

| 1 | Dibenzocyclooctyne (DBCO) | Adduct of this compound and DBCO |

| 2 | Bicyclononyne (BCN) | Adduct of this compound and BCN |

| 3 | Azadibenzocyclooctyne (ADIBO) | Adduct of this compound and ADIBO |

Note: The products are complex structures resulting from the fusion of the cyclobutane derivative with the strained cycloalkyne.

The primary application of the 1,3-dipolar cycloaddition reactions of this compound is the synthesis of novel triazole-containing compounds. nih.gov These triazoles can serve as important scaffolds in medicinal chemistry due to their ability to act as stable linkers and participate in hydrogen bonding. beilstein-journals.org The cyclobutane moiety introduces a three-dimensional element to the structure, which can be beneficial for exploring chemical space in drug discovery.

Beyond triazoles, the azide functionality can, in principle, be used to synthesize other nitrogen-containing heterocycles. For example, reactions with other types of dipolarophiles or through different reaction pathways could lead to the formation of tetrazoles or other complex heterocyclic systems.

Reduction of Azides to Amines

The azide group of this compound can be readily reduced to a primary amine, yielding 3-Amino-1-phenylcyclobutane-1-carbonitrile (B2439671). This transformation is a fundamental process in organic synthesis, providing access to amines which are key functional groups in a vast array of biologically active molecules and synthetic intermediates.

Several methods are available for the reduction of organic azides. Common reagents include:

Staudinger Reaction: This reaction involves treatment of the azide with a phosphine (B1218219), such as triphenylphosphine, to form an aza-ylide intermediate, which is then hydrolyzed to the amine. This method is known for its mild conditions.

Catalytic Hydrogenation: Hydrogenation over a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), is a highly effective method for azide reduction.

Metal Hydride Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst can also be used, although care must be taken as these reagents can also reduce the nitrile group.

The choice of reducing agent would depend on the desired selectivity and the presence of other functional groups in the molecule. For the selective reduction of the azide in this compound without affecting the nitrile group, catalytic hydrogenation or the Staudinger reaction would be the preferred methods.

A table of potential reduction methods and their expected outcomes is provided below.

| Method | Reagent | Product |

| Staudinger Reaction | 1. PPh₃, THF2. H₂O | 3-Amino-1-phenylcyclobutane-1-carbonitrile |

| Catalytic Hydrogenation | H₂, Pd/C, Ethanol | 3-Amino-1-phenylcyclobutane-1-carbonitrile |

| Metal Hydride Reduction | LiAlH₄, THF | 3-(Aminomethyl)-1-phenylcyclobutane-3-amine (potential over-reduction) |

Note: The outcomes are based on the known reactivity of the specified reagents.

Rearrangements Involving Azide Functionality (e.g., Nitrene Intermediates)

Upon thermal or photochemical activation, organic azides can extrude nitrogen gas (N₂) to form highly reactive nitrene intermediates. egyankosh.ac.in These electron-deficient species can undergo a variety of subsequent reactions, including intramolecular C-H insertion, rearrangements, or additions to π-systems. researchgate.net

In the case of this compound, the formation of the corresponding nitrene could lead to several interesting rearrangement products. One possibility is a Curtius-like rearrangement, where a group migrates from an adjacent carbon to the nitrogen atom. Another potential pathway is an intramolecular C-H insertion into one of the C-H bonds of the cyclobutane ring, which would lead to the formation of a bicyclic aziridine (B145994) derivative. The specific outcome would be dependent on the reaction conditions and the substitution pattern of the starting material.

The study of such rearrangements provides insight into the fundamental reactivity of nitrenes and can be a route to novel and complex molecular architectures. However, these reactions can sometimes be low-yielding or produce mixtures of products due to the high reactivity of the nitrene intermediate.

Nitrile Group Transformations

The nitrile group in this compound is another site for chemical modification. The cyano group can be transformed into a variety of other functional groups, further expanding the synthetic utility of this compound.

Key transformations of the nitrile group include:

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (3-Azido-1-phenylcyclobutane-1-carboxylic acid) or a primary amide (3-Azido-1-phenylcyclobutane-1-carboxamide), depending on the reaction conditions.

Reduction: The nitrile group can be reduced to a primary amine (3-Azido-1-(aminomethyl)-1-phenylcyclobutane) using strong reducing agents like lithium aluminum hydride (LiAlH₄). This would provide a different isomer of the amine compared to the reduction of the azide group.

Addition of Organometallic Reagents: Grignard reagents or organolithium compounds can add to the nitrile to form ketones after hydrolysis of the intermediate imine.

These transformations allow for the introduction of new functionalities at the 1-position of the cyclobutane ring, complementing the reactions of the azide group at the 3-position.

Nucleophilic Additions to the Carbonitrile Carbon

The carbon atom of the nitrile group (C≡N) is electrophilic due to the high electronegativity of the nitrogen atom, making it susceptible to attack by nucleophiles. chemistrysteps.comunizin.org This reaction is a fundamental transformation for converting nitriles into a variety of other functional groups. The initial attack by a nucleophile results in the formation of an sp²-hybridized imine anion intermediate. unizin.orgnih.gov Subsequent workup, typically under aqueous conditions, leads to the final product.

For this compound, this reactivity can be exploited to introduce new substituents at the C1 position. For instance, the addition of organometallic reagents, such as Grignard reagents (R-MgX) or organolithium compounds (R-Li), would lead to the formation of ketones after acidic hydrolysis of the intermediate imine salt. unizin.org Similarly, hydride reagents can act as nucleophiles, leading to reductive transformations as detailed in section 3.3.3.

Detailed research findings on analogous systems show that the reaction conditions, such as solvent and temperature, can be optimized to achieve high yields. The phenyl group attached to the nitrile-bearing carbon can influence the reactivity through electronic and steric effects.

Table 1: Examples of Nucleophilic Additions to the Nitrile Group

| Nucleophile (Reagent) | Intermediate | Final Product after Hydrolysis | Product Type |

| Grignard Reagent (R-MgX) | Imine salt | Ketone | Carbonyl Compound |

| Organolithium (R-Li) | Imine salt | Ketone | Carbonyl Compound |

| Hydroxide (B78521) Ion (OH⁻) | Imidic acid | Carboxylic Acid | Carboxylic Acid |

| Hydride Ion (from LiAlH₄) | Imine anion / Dianion | Primary Amine | Amine |

Cycloaddition Reactions of the Nitrile Moiety

The carbon-nitrogen triple bond of the nitrile group can participate as a dipolarophile in 1,3-dipolar cycloaddition reactions to form five-membered heterocyclic rings. researchgate.netnih.govresearchgate.net This class of reactions is a powerful tool in synthetic chemistry for the construction of complex molecular architectures.

One of the most significant cycloaddition reactions for nitriles is their reaction with azides to form tetrazoles. researchgate.netnih.gov This transformation is particularly relevant for this compound due to the presence of both an azide and a nitrile group within the same molecule, which allows for the possibility of an intramolecular reaction.

The mechanism of tetrazole formation has been a subject of study, with evidence pointing towards either a concerted [3+2] cycloaddition or a stepwise pathway. researchgate.netnih.govyoutube.com The stepwise mechanism is thought to involve the nucleophilic attack of the azide on the activated nitrile carbon, forming an imidoyl azide intermediate that subsequently cyclizes to the aromatic tetrazole ring. nih.gov The formation of the stable, aromatic tetrazole ring provides a strong thermodynamic driving force for the reaction. youtube.com This reaction is often promoted by Lewis acids or Brønsted acids, which activate the nitrile group towards nucleophilic attack. youtube.comorganic-chemistry.org

To improve the efficiency and conditions of the azide-nitrile cycloaddition, various catalytic systems have been developed.

Metal-Catalyzed Variants: A range of metal catalysts, particularly those based on zinc, copper, cobalt, and aluminum, have been shown to effectively catalyze the formation of tetrazoles from nitriles and azides. researchgate.netorganic-chemistry.org These Lewis acidic metals coordinate to the nitrogen atom of the nitrile, which significantly enhances the electrophilicity of the nitrile carbon and facilitates the subsequent attack by the azide. organic-chemistry.org

Organocatalytic Variants: In recent years, metal-free organocatalytic approaches have gained traction as a more cost-effective and less toxic alternative. organic-chemistry.org One notable example involves an organocatalyst generated in situ from N-methyl-2-pyrrolidone (NMP), sodium azide, and trimethylsilyl (B98337) chloride. organic-chemistry.orgorganic-chemistry.org This catalyst, 5-azido-1-methyl-3,4-dihydro-2H-pyrrolium azide, activates the nitrile substrate, accelerating the cycloaddition under neutral conditions, often enhanced by microwave heating. organic-chemistry.org Computational studies have shown that such organocatalysts can lower the activation energy barrier for the reaction even more effectively than some metal-based systems. organic-chemistry.org

Table 2: Comparison of Catalytic Methods for Azide-Nitrile Cycloaddition

| Catalyst Type | Examples | Mode of Action | Advantages |

| Metal Catalysts | Zn(II), Co(II), Al(III) salts | Lewis acid activation of the nitrile group. organic-chemistry.org | High efficiency, well-established. |

| Organocatalysts | 5-azido-1-methyl-3,4-dihydro-2H-pyrrolium azide | Covalent activation of the nitrile substrate. organic-chemistry.orgorganic-chemistry.org | Low toxicity, cost-effective, metal-free. organic-chemistry.org |

Reductive Transformations of Nitriles to Amines

The reduction of the carbonitrile group is a straightforward and widely used method for the synthesis of primary amines. organic-chemistry.orglibretexts.org This transformation involves the addition of two equivalents of a hydride reagent or molecular hydrogen across the C≡N triple bond. libretexts.org

The most common and effective reagent for this purpose is lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org The reaction proceeds via two successive nucleophilic additions of hydride (H⁻) to the electrophilic nitrile carbon. unizin.orglibretexts.org The first addition yields an imine anion, which is then rapidly reduced by a second hydride addition to a dianion intermediate. unizin.org An aqueous or acidic workup then protonates the dianion to furnish the primary amine. libretexts.org

Another prevalent method is catalytic hydrogenation. libretexts.org This involves treating the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium (Pd), platinum (Pt), or Raney Nickel. libretexts.orggoogle.com This method is often considered "greener" but may require elevated pressures and temperatures. The choice of reducing agent can be critical, especially in molecules with multiple reducible functional groups. For this compound, a key challenge would be the selective reduction of the nitrile without affecting the azide group, as azides are also susceptible to reduction by many of these reagents. Milder or more selective reagents might be required to achieve this transformation cleanly.

Table 3: Common Reagents for the Reduction of Nitriles to Primary Amines

| Reagent / System | Typical Conditions | Mechanism |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF, followed by aqueous workup. libretexts.org | Nucleophilic addition of hydride. libretexts.org |

| Catalytic Hydrogenation (H₂/Catalyst) | H₂ gas, Pd, Pt, or Ni catalyst, elevated T/P. libretexts.org | Surface-catalyzed addition of hydrogen. |

| Diisopropylaminoborane | Catalytic LiBH₄, THF. nih.gov | Hydride transfer from borane (B79455) reagent. |

Hydrolysis and Other Derivatizations of the Carbonitrile Group

The hydrolysis of nitriles is a fundamental reaction that converts them into carboxylic acids or their corresponding salts. libretexts.orglibretexts.org The reaction can be performed under either acidic or basic conditions, typically requiring heat. libretexts.org In both cases, the reaction proceeds through an amide intermediate, which is subsequently hydrolyzed further. chemistrysteps.com

Acid-Catalyzed Hydrolysis: When heated with an aqueous acid (e.g., H₂SO₄ or HCl), the nitrile is first protonated at the nitrogen atom. youtube.com This enhances the electrophilicity of the carbon, which is then attacked by water. After a series of proton transfers, an amide intermediate is formed. chemistrysteps.com Under the reaction conditions, this amide is then hydrolyzed to the corresponding carboxylic acid and an ammonium (B1175870) salt. libretexts.orglibretexts.org

Base-Catalyzed Hydrolysis: In the presence of a hot aqueous base (e.g., NaOH), the hydroxide ion acts as a nucleophile, attacking the nitrile carbon to form an imidic acid intermediate after protonation from water. unizin.orgchemistrysteps.com This tautomerizes to an amide, which is then hydrolyzed by the base to a carboxylate salt and ammonia (B1221849) gas. libretexts.orglibretexts.org To obtain the free carboxylic acid, the final reaction mixture must be acidified. libretexts.org

Other derivatizations are also possible. For example, the Ritter reaction involves the treatment of a nitrile with a source of a stable carbocation (generated from an alkene or alcohol in strong acid). chemistrysteps.com The nitrile's lone pair attacks the carbocation, and subsequent hydration leads to the formation of an N-substituted amide. chemistrysteps.com

Interplay and Synergy Between Functional Groups (Azide, Phenyl, Nitrile)

The chemical behavior of this compound is not merely a sum of the individual reactivities of its functional groups. The proximity and electronic interplay between the azide, phenyl, and nitrile moieties lead to synergistic effects and unique reactivity pathways.

Electronic Influence of the Phenyl Group: The phenyl group, situated at the same carbon as the nitrile, exerts a significant electronic influence. It acts as an electron-withdrawing group via induction, which can increase the electrophilicity of the nitrile carbon. This effect would be expected to accelerate the rate of nucleophilic additions and cycloadditions to the nitrile. nih.gov Studies on substituted benzonitriles have shown that electron-withdrawing groups on the aromatic ring correlate with lower activation barriers for reactions like tetrazole formation and reduction. nih.govnih.gov

Intramolecular Reactivity: The most profound synergistic effect arises from the potential for intramolecular reactions between the azide and nitrile groups. Given their placement on the cyclobutane ring, an intramolecular [3+2] cycloaddition is highly plausible. Such a reaction would result in the formation of a rigid, fused bicyclic system containing a tetrazole ring. This pathway represents a powerful synthetic route to complex heterocyclic structures from a single starting material, driven by the formation of a stable aromatic ring.

Competing Reaction Pathways: The presence of three distinct functional groups creates a landscape of competing reactivities. For example, under reductive conditions (e.g., with LiAlH₄ or H₂/Pd), both the nitrile and the azide groups are susceptible to reduction to amines. libretexts.org Achieving selective reduction of one group while preserving the other would require careful selection of reagents and reaction conditions, highlighting the chemical challenge and synthetic potential of the molecule. Similarly, nucleophilic attack could potentially occur at the nitrile carbon or, under different conditions, displace the azide group in an Sₙ2-type reaction, depending on the nature of the nucleophile and the reaction setup. This interplay necessitates precise control over reaction parameters to steer the transformation towards a desired outcome.

Lack of Publicly Available Research Data on this compound Precludes In-Depth Analysis

A thorough review of available scientific literature and chemical databases has revealed a significant gap in the documented research concerning the chemical compound This compound . Consequently, a detailed analysis of its chemical transformations and mechanistic investigations, as requested, cannot be provided at this time.

The specific areas of inquiry, including the electronic and steric effects of its substituents on reaction pathways, its chemo-, regio-, and stereoselectivity in multifunctional systems, and its intramolecular interactions and proximity effects, remain unexplored in publicly accessible research. While the principles of these topics are well-established in organic chemistry, applying them to a compound with no published reaction data would be speculative and not adhere to the standards of scientific accuracy.

Computational Chemistry and Mechanistic Studies on 3 Azido 1 Phenylcyclobutane 1 Carbonitrile

Quantum Chemical Calculations

Detailed quantum chemical calculations are essential for understanding the fundamental properties of a molecule. For 3-Azido-1-phenylcyclobutane-1-carbonitrile, such studies would provide critical insights into its stability, structure, and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Conformational Analysis

Density Functional Theory (DFT) is a standard method for optimizing molecular geometries and exploring conformational landscapes. cuny.edu A computational study on this compound would likely employ DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311G**), to determine the most stable three-dimensional structure. mdpi.com This analysis would identify key bond lengths, bond angles, and dihedral angles. Furthermore, a conformational analysis would be necessary to locate different stereoisomers (conformers) and calculate their relative energies to identify the global minimum energy structure.

Electronic Structure Analysis: Molecular Orbitals, Charge Distribution, and Bonding

Understanding the electronic structure is key to predicting a molecule's reactivity. iaea.org An analysis for this compound would involve examining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these frontier orbitals would indicate the most likely sites for nucleophilic and electrophilic attack. Additionally, calculations of charge distribution, using methods like Hirshfeld or Mulliken population analysis, would reveal the partial atomic charges, highlighting polar regions of the molecule. mdpi.com Natural Bond Orbital (NBO) analysis could further elucidate bonding interactions and delocalization of electron density.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computed structure. nih.govresearchgate.net For this compound, DFT calculations could predict its infrared (IR) vibrational frequencies, with the characteristic azide (B81097) stretch being a key feature to identify. mdpi.com Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) could be calculated to aid in the structural elucidation of synthesized samples. nih.gov Time-dependent DFT (TD-DFT) could also be used to predict the electronic absorption spectrum (UV-Vis).

Reaction Mechanism Elucidation

Computational studies are invaluable for mapping out potential reaction pathways and understanding the energetics of chemical transformations.

Transition State Characterization and Energy Barrier Calculations for Key Transformations

For key reactions involving this compound, such as thermal or photochemical decomposition of the azide group or ring-opening of the cyclobutane (B1203170), computational methods can be used to locate the transition state structures. researchgate.net By calculating the energy of the reactants, transition states, and products, the activation energy barriers for these transformations can be determined. researchgate.net This information is crucial for predicting reaction rates and understanding mechanistic pathways.

Identification and Characterization of Reactive Intermediates (e.g., Biradicals in Cyclobutane Ring Chemistry)

The chemistry of cyclobutanes often involves the formation of reactive intermediates. For instance, thermal or photochemical reactions of the cyclobutane ring can proceed through biradical intermediates. Computational studies could be employed to identify and characterize the structure and stability of potential biradical species formed from this compound. The fate of such intermediates—whether they lead to ring-opening, fragmentation, or rearrangement—could be explored by calculating the energy barriers for subsequent reaction steps.

While the specific data for this compound is not available, the methodologies described represent the standard computational approaches that would be used to investigate this molecule. Future research in this area would be necessary to provide the specific data required for a complete analysis.

Quantitative Analysis of Ring Strain Energy and its Impact on Reaction Energetics

The cyclobutane ring in this compound is characterized by significant ring strain, a consequence of deviations from ideal tetrahedral bond angles and torsional strain from eclipsing interactions. masterorganicchemistry.com Computational chemistry provides powerful tools to quantify this strain and elucidate its profound impact on the molecule's stability and reactivity. The total ring strain energy of an unsubstituted cyclobutane is approximately 26.3 kcal/mol. masterorganicchemistry.commasterorganicchemistry.com This inherent strain is a critical factor driving the energetics of reactions involving the opening or rearrangement of the four-membered ring.

The strain in cycloalkanes can be quantitatively assessed by comparing the heats of combustion per methylene (B1212753) (CH₂) group. libretexts.org For cyclohexane, which is considered virtually strain-free, this value is about 157.4 kcal/mol, the same as for open-chain alkanes. masterorganicchemistry.comlibretexts.org In contrast, smaller rings like cyclobutane exhibit a higher heat of combustion per CH₂ group, directly reflecting their increased internal energy due to strain. masterorganicchemistry.com

Table 1: Comparison of Strain Energies in Cycloalkanes

| Cycloalkane | Number of CH₂ Groups | Total Strain Energy (kcal/mol) | Strain Energy per CH₂ Group (kcal/mol) |

|---|---|---|---|

| Cyclopropane (B1198618) | 3 | 27.6 | 9.2 |

| Cyclobutane | 4 | 26.3 | 6.6 |

| Cyclopentane (B165970) | 5 | 6.2 | 1.2 |

| Cyclohexane | 6 | 0 | 0 |

This table presents generalized data for unsubstituted cycloalkanes to illustrate the significant strain in four-membered rings. masterorganicchemistry.comstackexchange.com

This stored potential energy significantly influences reaction energetics. For instance, in reactions where the cyclobutane ring is opened, the release of this strain energy contributes favorably to the reaction's Gibbs free energy, often making such processes thermodynamically viable. arxiv.org Computational studies can model the transition states of these ring-opening reactions, demonstrating that a significant portion of the ground-state ring strain is often released upon reaching the transition state, thereby lowering the activation energy. arxiv.org

Computational Modeling of Catalytic Cycles and Selectivity Origins (e.g., in [2+2] Cycloadditions, Azide-Nitrile Reactions)

Computational modeling is indispensable for understanding the complex mechanisms and selectivity of reactions involving this compound. This includes its formation via [2+2] cycloadditions and its subsequent transformations, particularly intramolecular azide-nitrile reactions.

[2+2] Cycloadditions: The synthesis of the cyclobutane core often relies on [2+2] cycloaddition reactions. nih.govnih.gov Computational studies, typically using DFT, are crucial for mapping the potential energy surface of these reactions. escholarship.org These models can distinguish between concerted and stepwise pathways, the latter often involving diradical or zwitterionic intermediates. escholarship.orgresearchgate.net By calculating the activation barriers for different possible pathways and stereochemical outcomes, these models can explain and predict the regio- and stereoselectivity observed experimentally. escholarship.orgacs.org Catalytic enantioselective variants of [2+2] cycloadditions, which are vital for producing specific stereoisomers, are frequently rationalized through computational modeling of the catalyst-substrate interactions in the transition state. nih.gov

Azide-Nitrile Reactions: The azide and nitrile groups within the molecule can undergo an intramolecular [3+2] cycloaddition to form a fused tetrazole ring system. Computational studies have extensively investigated the mechanism of both intermolecular and intramolecular azide-nitrile cycloadditions. acs.orgacs.org DFT calculations have shown that these reactions can be significantly accelerated by catalysts. organic-chemistry.orgorganic-chemistry.org

Computational modeling of the catalytic cycle reveals how a catalyst activates the nitrile group, lowering the reaction's energy barrier. acs.orgorganic-chemistry.org For example, studies on Lewis acid-catalyzed cycloadditions show that the acid coordinates to the nitrile nitrogen, increasing its electrophilicity and facilitating the nucleophilic attack by the azide. organic-chemistry.orgresearchgate.net The calculations can provide detailed geometries of intermediates and transition states throughout the catalytic cycle and quantify the associated energy changes.

Table 2: Example of Computed Energy Barriers for a Catalyzed Azide-Nitrile Cycloaddition

| Reaction Type | Catalyst System | Computed Energy Barrier (kcal/mol) |

|---|---|---|

| Uncatalyzed | None | High (reaction is very slow) |

| Metal-Catalyzed | Dialkyltin oxide-TMSN₃ | 32.8 |

| Organocatalyzed | Vilsmeier-Haack Type | 29.4 |

This table illustrates how computational analysis can compare the efficiency of different catalytic systems for the azide-nitrile cycloaddition, a reaction relevant to the intramolecular potential of this compound. organic-chemistry.org

By modeling these intricate reaction pathways, computational chemistry provides fundamental insights into the origins of selectivity, guiding the rational design of catalysts and reaction conditions for synthesizing and transforming complex cyclobutane derivatives. researchgate.net

Molecular Dynamics Simulations

Investigation of Conformational Flexibility and Dynamics of the Cyclobutane Ring

The cyclobutane ring is not planar but exists in a puckered conformation to alleviate some of the torsional strain that would be present in a flat structure. masterorganicchemistry.com Molecular dynamics (MD) simulations are a powerful computational technique used to study the conformational flexibility and dynamic behavior of molecules like this compound over time. nih.gov

MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that describes how the positions and velocities of the atoms evolve. This allows for the exploration of the molecule's potential energy landscape and the identification of accessible conformations and the transitions between them. nih.gov For the substituted cyclobutane ring, MD simulations can reveal the dynamics of the ring-puckering motion. This "ring flip" involves the interconversion between two equivalent (or non-equivalent, depending on substitution) puckered conformations.

The simulations can quantify key geometric parameters, such as the puckering amplitude and phase, and determine the energy barrier associated with the planar transition state of the ring flip. The presence of bulky substituents like the phenyl group and the polar azide and nitrile groups will significantly influence the conformational preferences and the dynamics of this process. By analyzing the MD trajectory, researchers can understand how these substituents affect the stability of different puckered states and the rate of interconversion. nih.gov

Table 3: Key Dihedral Angles for Monitoring Cyclobutane Ring Puckering in MD Simulations

| Dihedral Angle | Description |

|---|---|

| C1-C2-C3-C4 | Defines the puckering of the four-membered ring. |

| N₃-C3-C2-C1 | Describes the orientation of the azido (B1232118) group relative to the ring. |

| N≡C-C1-C2-C3 | Describes the orientation of the carbonitrile group relative to the ring. |

| C₆H₅-C1-C2-C3 | Describes the orientation of the phenyl group relative to the ring. |

Monitoring these angles during an MD simulation provides quantitative insight into the conformational dynamics of the molecule.

Exploration of Solvent Effects on Reaction Pathways and Equilibria

The solvent environment can have a dramatic effect on chemical reactions and equilibria by stabilizing or destabilizing reactants, products, and transition states. Molecular dynamics simulations and other computational methods are crucial for exploring these solvent effects on the reactivity of this compound.

There are two primary approaches to modeling solvent effects computationally:

Explicit Solvent Models: In this method, a large number of individual solvent molecules are included in the simulation box along with the solute molecule. MD simulations with explicit solvent provide the most detailed picture of solute-solvent interactions, including specific hydrogen bonding and the dynamic organization of the solvent shell around the molecule. researchgate.net This approach is computationally intensive but essential for processes where specific solvent interactions play a direct mechanistic role.

Implicit Solvent Models (Continuum Models): Here, the solvent is represented as a continuous medium with a characteristic dielectric constant. The solute is placed in a cavity within this continuum. Models like the SMD (Solvation Model based on Density) can be combined with quantum mechanical calculations to efficiently compute the free energy of solvation. beilstein-journals.org This approach is less computationally expensive and is well-suited for calculating the influence of the bulk solvent polarity on reaction pathways and conformational equilibria.

By performing simulations in different solvent models, researchers can predict how changing the solvent will affect, for example, the rate of an intramolecular azide-nitrile cycloaddition. A polar solvent might stabilize a polar transition state more than the less polar reactant, thus accelerating the reaction. Computational studies can quantify these effects, providing valuable guidance for experimental reaction optimization. beilstein-journals.org

Following a comprehensive search of available scientific literature, no specific research data or publications pertaining to the chemical compound "this compound" were found. As a result, it is not possible to generate a scientifically accurate article on its synthetic applications and future research directions as outlined in the request.

The creation of content for the specified sections—including its role as a precursor for heterocycles, an intermediate for complex cyclobutanes, its use in constructing polycyclic architectures, its integration into complex syntheses, and its involvement in cascade reactions—would be entirely speculative and would not meet the required standards of scientific accuracy and factual reporting.

General synthetic methodologies exist for converting organic azides and nitriles into various nitrogen-containing heterocycles. For instance, the reaction of an azide with a nitrile is a known method for forming tetrazole rings, and azides are common precursors for 1,2,3-triazoles through cycloaddition reactions. However, the application of these general principles to the specific, complex structure of "this compound" is not documented in the accessible scientific literature. Therefore, any detailed discussion of its chemo-, regio-, and stereoselectivity, or its use in domino reactions, would be without factual basis.

Without published research on this specific molecule, providing detailed findings, data tables, and specific synthetic pathways is impossible. The information required to fulfill the detailed outline of the user's request does not appear to be available in the public domain.

Synthetic Applications and Future Research Directions

Potential Contributions to Materials Science

The unique structural characteristics of 3-Azido-1-phenylcyclobutane-1-carbonitrile, namely the strained cyclobutane (B1203170) ring, the versatile azide (B81097) group, and the nitrile functionality, position it as a promising building block in materials science. Its potential lies in the synthesis of novel polymers and the development of advanced functional materials.

Synthesis of Monomers for Polymerization via Click Chemistry

The azide group in this compound makes it an ideal monomer for polymerization reactions utilizing "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). mdpi.comugent.be This reaction is known for its high efficiency, quantitative yields, mild reaction conditions, and tolerance of a wide variety of functional groups, making it a powerful tool in polymer synthesis. ugent.benih.gov

By reacting this compound with a co-monomer containing at least two alkyne functionalities, it is possible to synthesize linear polymers. The resulting polymer backbone would feature repeating 1,2,3-triazole units, which are known to be stable and can contribute to the material's properties. The pendant phenylcyclobutane-carbonitrile moiety would provide unique steric and electronic characteristics to the polymer, potentially influencing its solubility, thermal stability, and mechanical properties. The CuAAC reaction is a highly reliable method for constructing complex molecular architectures. researchgate.net

The versatility of this approach allows for the creation of various polymer architectures. For instance, using a tri-functional alkyne core could lead to the formation of star-shaped polymers. This method provides a pathway to novel polymeric materials where the specific properties imparted by the cyclobutane ring can be systematically incorporated and studied. researchgate.net

Table 1: Potential Polymer Architectures via Click Chemistry

| Co-monomer Type | Resulting Polymer Architecture | Potential Properties |

|---|---|---|

| Dialkyne (e.g., 1,4-diethynylbenzene) | Linear Polymer | Enhanced thermal stability, specific solubility profiles |

| Trialkyne (e.g., 1,3,5-triethynylbenzene) | Star-shaped Polymer / Cross-linked Network | Altered viscosity, potential for gel formation |

Development of Photoresponsive Materials

Organic azides are known for their ability to undergo photolysis, typically upon UV irradiation, to release molecular nitrogen and generate highly reactive nitrene intermediates. mdpi.com This property is the foundation for their use in developing photoresponsive materials. The azide group in this compound can serve as a latent reactive site that can be activated by light.

When incorporated into a polymer matrix, either as a pendant group on a pre-existing polymer or as part of a monomer unit, the photogenerated nitrene from this compound can undergo various reactions, such as C-H insertion or cycloaddition. These reactions can lead to the cross-linking of polymer chains. This photo-induced cross-linking can dramatically alter the material's properties, including its solubility, swelling behavior, and mechanical strength, forming the basis for photolithographic and photo-patterning applications. The phenyl and nitrile groups on the cyclobutane ring could further influence the photoreactivity and the properties of the resulting material.

Advanced Methodological Development

The synthesis of this compound presents opportunities for employing advanced chemical methodologies to enhance efficiency, stereocontrol, and sustainability.

Exploration of Asymmetric Synthetic Routes

The structure of this compound contains a chiral center at the C3 position bearing the azide group. The development of asymmetric synthetic routes to obtain enantiomerically pure or enriched forms of this compound is a significant area of research. Access to single enantiomers is crucial for applications in chiral materials and as building blocks for pharmaceuticals.

Potential strategies for asymmetric synthesis include:

Chiral Catalysis: Employing a chiral catalyst for the introduction of the azide group. For example, asymmetric catalytic azidation of a corresponding cyclobutene (B1205218) precursor could provide a direct route to an enantioenriched product. researchgate.net

Use of Chiral Auxiliaries: Starting the synthesis with a chiral substrate or attaching a chiral auxiliary to a precursor molecule can direct the stereochemical outcome of the azide introduction step.

Kinetic Resolution: Separating a racemic mixture of this compound or a key intermediate by using a chiral reagent or catalyst that reacts preferentially with one enantiomer.

Table 2: Comparison of Potential Asymmetric Strategies

| Strategy | Description | Advantages | Potential Challenges |

|---|---|---|---|

| Asymmetric Catalysis | A small amount of a chiral catalyst generates a large amount of chiral product. | High atom economy, catalytic nature. | Development of a suitable catalyst system. |

| Chiral Auxiliaries | A chiral molecule is temporarily incorporated to guide a stereoselective transformation. | Predictable stereochemical control, well-established methods. | Requires additional steps for attachment and removal of the auxiliary. |

Application of Sustainable and Green Chemistry Principles

The synthesis of this compound can be optimized according to the principles of green chemistry to minimize environmental impact. beilstein-journals.orgresearchgate.net Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net

Key areas for applying these principles include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Click chemistry, for example, is a reaction with very high atom economy. mdpi.com

Safer Solvents and Reagents: Replacing hazardous solvents (e.g., chlorinated hydrocarbons) with greener alternatives like water, ethanol, or 2-methyltetrahydrofuran. mdpi.com Similarly, using less toxic reagents for the introduction of the azide and nitrile groups is a key goal. For example, using sodium azide is preferable to more explosive or toxic azide sources.

Energy Efficiency: Employing energy-efficient methods such as microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption compared to conventional heating. mdpi.com

Catalysis: Using catalytic reagents in place of stoichiometric ones minimizes waste. beilstein-journals.org The development of catalytic methods for the cyanation and azidation steps would be a significant green improvement.

Investigations into Flow Chemistry for Scalable Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a flask, offers significant advantages for the synthesis of compounds like this compound, particularly for large-scale production. wiley-vch.de

The use of organic azides can pose safety risks due to their potential thermal instability and the evolution of nitrogen gas. Flow reactors enhance safety by minimizing the reaction volume at any given time and providing superior heat transfer, which allows for precise temperature control and reduces the risk of thermal runaways. wiley-vch.de

A continuous flow process for synthesizing this compound could involve pumping the starting materials through a series of reactors where each step of the synthesis (e.g., cyanation, azidation) occurs. This approach allows for:

Enhanced Safety: Small reaction volumes and excellent temperature control mitigate risks associated with energetic intermediates.

Scalability: Production can be easily scaled up by running the system for longer periods or by using parallel reactor lines.

Improved Efficiency and Purity: Precise control over reaction parameters (temperature, pressure, residence time) can lead to higher yields and selectivities, reducing the need for extensive purification. goflow.at

Table 3: Conceptual Comparison of Batch vs. Flow Synthesis

| Parameter | Batch Synthesis | Flow Synthesis |

|---|---|---|

| Safety | Higher risk due to large volumes of reagents/intermediates. | Inherently safer with small reaction volumes and superior heat/mass transfer. |

| Scalability | Challenging; often requires re-optimization of conditions. | Straightforward by extending operation time or "numbering-up" reactors. |

| Process Control | Limited control over temperature gradients and mixing. | Precise control over residence time, temperature, and stoichiometry. |

| Reproducibility | Can vary between batches. | High consistency and reproducibility. |

| Footprint | Large reactors required for large scale. | Smaller, more compact equipment. |

Table of Compounds

| Compound Name |

|---|

| This compound |

| 1,4-diethynylbenzene |

| 1,3,5-triethynylbenzene |